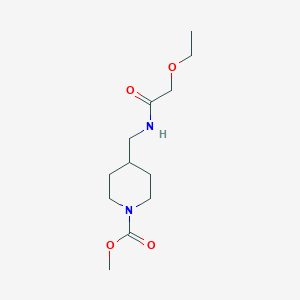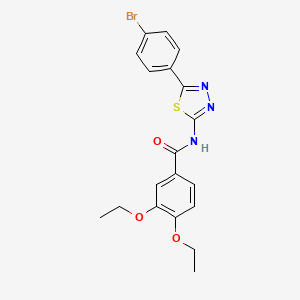
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a thiadiazol group, and a diethoxybenzamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a central thiadiazol ring, with a bromophenyl group and a diethoxybenzamide group attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizer Properties
The compound N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide shows significant potential in photodynamic therapy (PDT) due to its photophysical properties. A study highlights the synthesis and characterization of a new zinc phthalocyanine derivative, which demonstrates remarkable potential as a Type II photosensitizer for treating cancer through PDT. This is attributed to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Spectroscopic Characterization
Spectroscopic Characterization and Quality Control
The structural and spectroscopic characterization of compounds similar to N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is crucial for quality control and standardization. A study details the development of identification methods, determination of impurities, and quantitative determination methods for such compounds. This includes IR, UV, and 1H NMR spectroscopy, along with the selection of optimal conditions for impurity determination using thin-layer chromatography (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Biological and Antimicrobial Activities
Antimicrobial Properties
The 1,3,4-thiadiazole core, found in N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide, is recognized for its biological significance in medicinal chemistry. Studies have demonstrated the antimicrobial, antifungal, and antiviral activities of such compounds. For example, certain compounds with the 1,3,4-thiadiazole moiety have shown promising activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020), (Desai, Rajpara, & Joshi, 2013).
Cytotoxic Activities
Moreover, the compound and its derivatives have shown cytotoxic activities against various cancer cell lines, indicating potential in cancer treatment. The specific structural features of these compounds, especially the presence of the 1,3,4-thiadiazole core, contribute to their bioactive properties and make them subjects of interest in the development of new therapeutic agents (Bhole & Bhusari, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c1-3-25-15-10-7-13(11-16(15)26-4-2)17(24)21-19-23-22-18(27-19)12-5-8-14(20)9-6-12/h5-11H,3-4H2,1-2H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYKRWOGBBPTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

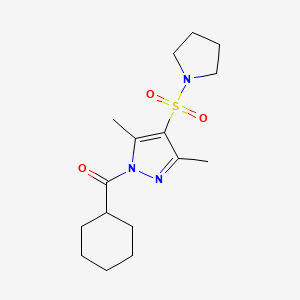
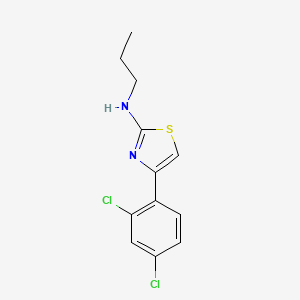
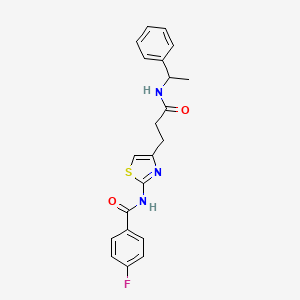
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)
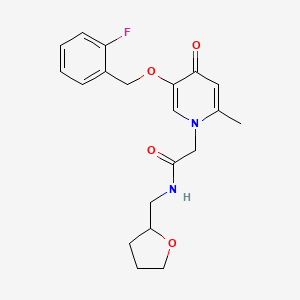
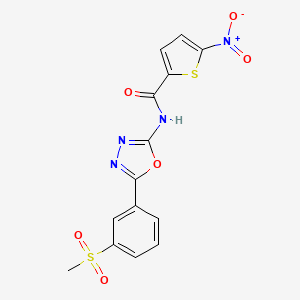
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
amino}acetamide](/img/structure/B2376365.png)

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2376370.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)
